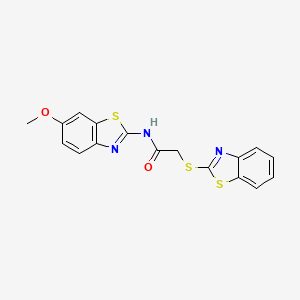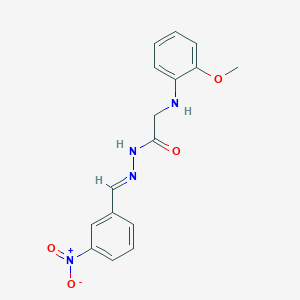![molecular formula C15H15N3O3S2 B11539991 2-[(4-nitrobenzyl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11539991.png)
2-[(4-nitrobenzyl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of nitrophenyl, thiophene, and acetohydrazide groups
Preparation Methods
The synthesis of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the nitrophenylmethylsulfanyl intermediate: This step involves the reaction of 4-nitrobenzyl chloride with sodium sulfide to form 4-nitrobenzyl sulfide.
Condensation with thiophene-2-carbaldehyde: The intermediate is then reacted with thiophene-2-carbaldehyde in the presence of a base to form the corresponding hydrazone.
Acetohydrazide formation: The final step involves the reaction of the hydrazone with acetic hydrazide under acidic conditions to yield the target compound.
Chemical Reactions Analysis
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and electrophiles (e.g., halogens).
Scientific Research Applications
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE is not fully understood. it is believed to interact with cellular targets through its nitrophenyl and thiophene groups. These interactions may involve binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE include:
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE: This compound has a bromophenyl group instead of a nitrophenyl group, which may alter its reactivity and biological activity.
2-{[(2-NITROPHENYL)METHYL]SULFANYL}PYRIMIDINE: This compound features a pyrimidine ring instead of a thiophene ring, which may affect its electronic properties and interactions with biological targets.
The uniqueness of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C15H15N3O3S2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C15H15N3O3S2/c1-11(14-3-2-8-23-14)16-17-15(19)10-22-9-12-4-6-13(7-5-12)18(20)21/h2-8H,9-10H2,1H3,(H,17,19)/b16-11+ |
InChI Key |
JKPQAIHTCCLQKA-LFIBNONCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CS2 |
Canonical SMILES |
CC(=NNC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(N'-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B11539912.png)
![N'-[(1Z)-1-Phenylethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11539916.png)

![(4R)-2-amino-5-hydroxy-4-(2-nitrophenyl)-8-[(Z)-(phenylimino)methyl]-4H-chromene-3-carbonitrile](/img/structure/B11539930.png)
![4-bromo-2-chloro-6-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11539931.png)

![2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl benzoate](/img/structure/B11539944.png)
![2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11539947.png)


![N'-[(E)-anthracen-9-ylmethylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B11539977.png)
![1-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11539978.png)
![4-{(E)-[(4-bromophenyl)imino]methyl}phenyl 4-bromobenzenesulfonate](/img/structure/B11539999.png)
